Tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

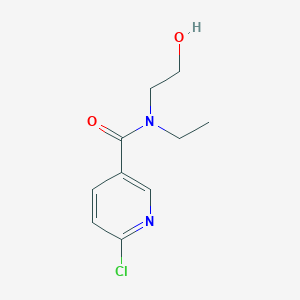

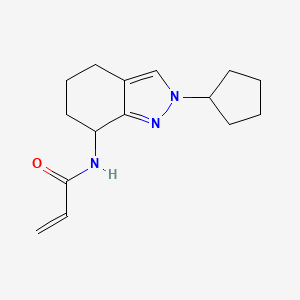

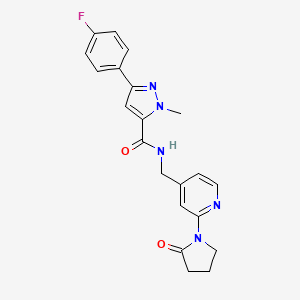

Tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.271 . It is used for industrial purposes .

Molecular Structure Analysis

The molecular structure of Tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . For a detailed structural analysis, please refer to a reliable chemistry database or a professional chemist.科学的研究の応用

Photocatalyzed Amination

- A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, leading to the assembly of 3-aminochromones under mild conditions and broadening the applications of this photocatalyzed protocol (Wang et al., 2022).

Preparation for Diels-Alder Reaction

- Tert-butyl N-(3-methyl-3-butenyl)-N-(2furyl)carbamate used in the preparation and Diels-Alder reaction of a 2‐Amido Substituted Furan (Padwa et al., 2003).

Asymmetric Mannich Reaction

- Used in the synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate by Asymmetric Mannich Reaction (Yang et al., 2009).

Involvement in Isostructural Compounds

- Part of the family of isostructural compounds with the formula BocNHCH2CCCCX in the study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives (Baillargeon et al., 2017).

Reactivity of N-(3-thienyl)carbamates

- Tert-Butyl 2-allyl- and N-allyl-3-thienylcarbamates used in the preparation of thieno[3,2-b]pyrroles and 5,6-dihydrothieno[3,2-b]pyrroles (Brugier et al., 2001).

Histamine H4 Receptor Ligands

- Synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (Altenbach et al., 2008).

Enantioselective Synthesis

- Used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

Synthesis of Protease Inhibitors

- Enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate as building blocks for novel protease inhibitors (Ghosh et al., 2017).

Boc-Involved Neighboring Group Participation

- In thionyl chloride–mediated synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate (Li et al., 2015).

Scale-Up of Kulinkovich–Szymoniak Cyclopropanation

- Used in the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).

Safety And Hazards

Tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate should not be released into the environment . In case of contact with skin or eyes, rinse thoroughly with plenty of water . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water and consult a physician . Always use personal protective equipment as required .

特性

IUPAC Name |

tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-6-9(15)8-4-12-7-13-5-8/h4-5,7H,6H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREOAKAZYUGOEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CN=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2479250.png)

![5-(3-chloro-4-fluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479253.png)

![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2479257.png)

![N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2479269.png)